molecular formula C27H45NO2 B1681339 Tomatidine CAS No. 77-59-8

Tomatidine

Cat. No. B1681339
CAS RN: 77-59-8
M. Wt: 415.7 g/mol
InChI Key: XYNPYHXGMWJBLV-VXPJTDKGSA-N
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Description

Tomatidine is a glycoalkaloid and an aglycone metabolite of tomatine present in high levels in unripe tomatoes . It is an inhibitor of skeletal muscle atrophy and a potential therapeutic agent for aging-associated sarcopenia, reducing weakness and atrophy in aged skeletal muscle by interaction with the ATF4 .


Synthesis Analysis

Tomatidine has been synthesized in a large-scale process . This synthesis uses a Suzuki–Miyaura-type coupling reaction as a key step to graft an enantiopure F-ring side chain to the steroidal scaffold of the natural product, which was accessible from low-cost and commercially available diosgenin . A Lewis acid-mediated spiroketal opening followed by an azide substitution and reduction sequence is employed to generate the spiroaminoketal motif of the natural product . This synthesis produced 5.2 g in a single pass in 15 total steps and 15.2% yield .


Molecular Structure Analysis

The complete structure of the steroid alkaloid tomatidine was determined from a three-dimensional X-ray diffraction analysis of the hydrobromide . High resolution with high accuracy mass analysis using an Orbitrap Fourier transform MS with higher-energy collisional induced dissociation (HCD) was used to produce mass spectra data across a wide spectral range for confirmation of proposed ion structures and formulae .


Chemical Reactions Analysis

Tomatidine synthesis involves a Suzuki–Miyaura-type coupling reaction as a key step . A Lewis acid-mediated spiroketal opening followed by an azide substitution and reduction sequence is employed to generate the spiroaminoketal motif of the natural product .


Physical And Chemical Properties Analysis

Tomatidine is a 3beta-hydroxy steroid resulting from the substitution of the 3beta-hydrogen of tomatidane by a hydroxy group . It has a molecular formula of C27H45NO2 and a molecular weight of 415.7 g/mol .

Scientific Research Applications

Antibiotic Properties

Tomatidine has recently generated a lot of interest in the fields of pharmacology, medicine, and biology, especially for its newfound activity as an antibiotic agent capable of targeting multiple strains of bacteria . It has shown potential against Staphylococcus aureus and its virulent small-colony variants (SCV), which are responsible for resistance and persistence of the pathogen .

Anabolic Effects

Tomatidine has been recognized for its anabolic properties . Anabolic substances assist in the growth of body tissues and increase body mass by acting like the body’s natural male hormone, testosterone.

Antioxidant Activity

Tomatidine also exhibits antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Neuroprotective Effects

Research has indicated that Tomatidine has neuroprotective effects . This means it has the potential to protect nerve cells against damage, degeneration, or impairment of function.

Antiviral Activity

Tomatidine has shown antiviral activity towards chikungunya virus in vitro . Chikungunya is a mosquito-borne viral disease that causes fever and severe joint pain.

Anticancer Properties

Tomatidine has demonstrated anticancer properties . It has the potential to prevent, inhibit, or halt the development of cancer.

Inhibition of Skeletal Muscle Atrophy

Tomatidine has been identified as a natural small molecule inhibitor of skeletal muscle atrophy . This means it has the potential to prevent or reduce muscle wasting.

Large-Scale Synthesis

Due to its low natural abundance and high cost, an efficient and scalable multi-gram synthesis of Tomatidine has been developed . This synthesis uses a Suzuki–Miyaura-type coupling reaction as a key step to graft an enantiopure F-ring side chain to the steroidal scaffold of the natural product .

Safety And Hazards

Tomatidine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Tomatidine has shown promising results in combating CHIKV infection in vitro . It has also been found to extend lifespan and healthspan in C. elegans, an animal model of aging which shares many major longevity pathways with mammals . Future studies should reveal the precise mode of action of tomatidine and whether it acts as a direct or host-directed antiviral compound in controlling CHIKV infection .

properties

IUPAC Name

(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPYHXGMWJBLV-VXPJTDKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037102
Record name Tomatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tomatidine

CAS RN

77-59-8
Record name Tomatidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tomatidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tomatidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TOMATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B73S48786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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